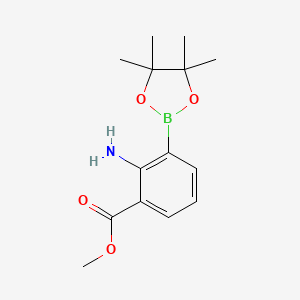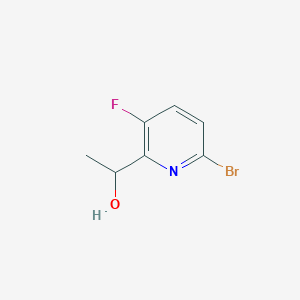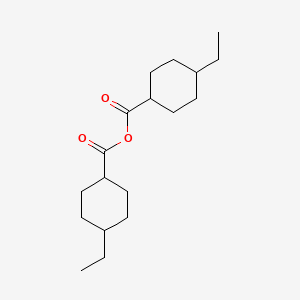
4-Ethyl-1-cyclohexanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is converted into an anhydride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with acetic anhydride or another dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-ethylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often with a catalytic amount of acid or base.
Alcoholysis: Alcohols such as methanol or ethanol, often with a catalytic amount of acid.
Aminolysis: Amines such as ammonia or primary amines, often with a catalytic amount of base.
Major Products:
Hydrolysis: 4-Ethylcyclohexanecarboxylic acid.
Alcoholysis: 4-Ethylcyclohexanecarboxylate esters.
Aminolysis: 4-Ethylcyclohexanecarboxamide.
Applications De Recherche Scientifique
4-Ethyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-cyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
- Cyclohexanecarboxylic anhydride
- 4-Methyl-1-cyclohexanecarboxylic anhydride
- Cyclohexanecarboxylic acid
Comparison: 4-Ethyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. Compared to cyclohexanecarboxylic anhydride, the ethyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions. Similarly, 4-Methyl-1-cyclohexanecarboxylic anhydride has a methyl group instead of an ethyl group, leading to different steric and electronic influences.
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(4-ethylcyclohexanecarbonyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H30O3/c1-3-13-5-9-15(10-6-13)17(19)21-18(20)16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3 |
Clé InChI |
UHRGGAFSKGLANQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


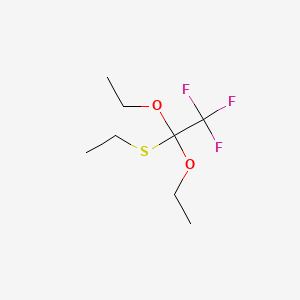
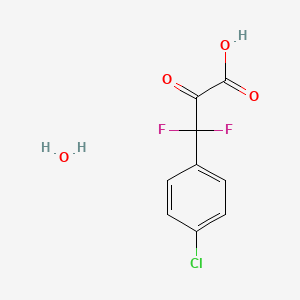


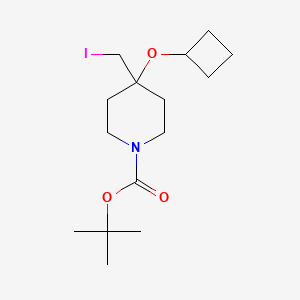
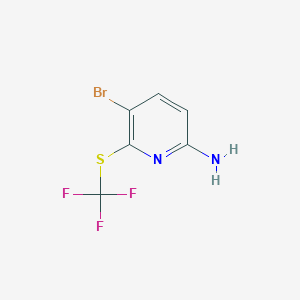
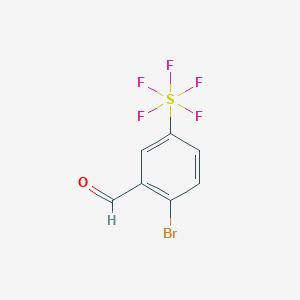
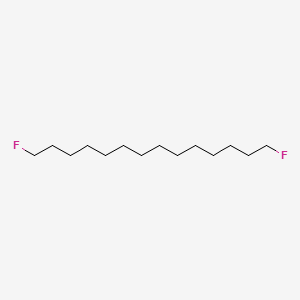

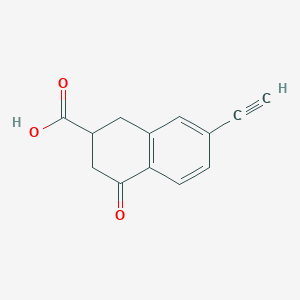
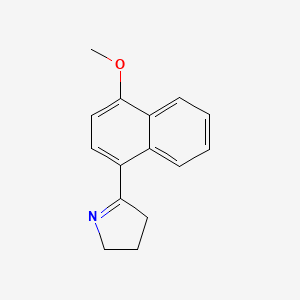
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
